methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride
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Overview
Description
Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. For example, a precursor containing an oxirane ring and an amine group can undergo cyclization under acidic or basic conditions to form the spirocyclic core.
Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with methanol in the presence of an acid catalyst to form the ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for the cyclization step and large-scale esterification processes. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or oxygen atoms, depending on the reaction conditions and the nucleophiles used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a useful tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride: Similar in structure but with a different position of the ester group.
2-Oxa-6-azaspiro[3.5]nonane oxalate: Another spirocyclic compound with different functional groups.
Uniqueness
Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the position of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2648966-00-9 |
---|---|
Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
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